molecular formula C9H14N6O2S B13125043 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide CAS No. 90610-93-8

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide

Cat. No.: B13125043
CAS No.: 90610-93-8
M. Wt: 270.31 g/mol
InChI Key: NLPMUTNIJWXJOX-UHFFFAOYSA-N
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Description

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide is a chemical compound with the molecular formula C9H14N6O2S It is known for its unique structure, which includes a purine ring substituted with dimethylamino and sulfonic acid dimethylamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide typically involves the reaction of 6-chloro-9H-purine with dimethylamine and subsequent sulfonation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve heating the reaction mixture to facilitate the substitution and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-substituted purines.

Scientific Research Applications

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antitumor and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways involved may include purine metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 6-Dimethylamino-9H-purine-2-sulfonamide
  • 6-Dimethylamino-9H-purine-2-carboxamide
  • 6-Dimethylamino-9H-purine-2-thiol

Uniqueness

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90610-93-8

Molecular Formula

C9H14N6O2S

Molecular Weight

270.31 g/mol

IUPAC Name

6-(dimethylamino)-N,N-dimethyl-7H-purine-2-sulfonamide

InChI

InChI=1S/C9H14N6O2S/c1-14(2)8-6-7(11-5-10-6)12-9(13-8)18(16,17)15(3)4/h5H,1-4H3,(H,10,11,12,13)

InChI Key

NLPMUTNIJWXJOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1NC=N2)S(=O)(=O)N(C)C

Origin of Product

United States

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